(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[6-fluoro-4-(3-fluoroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-13-4-3-5-15(10-13)24-19-16-11-14(22)6-7-18(16)23-12-17(19)20(26)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJMDRQBMSPIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-fluoroquinoline with 3-fluoroaniline under specific conditions to form the intermediate product. This intermediate is then reacted with pyrrolidine and methanone to yield the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assessments have shown that it significantly inhibits cell proliferation in various cancer cell lines, particularly breast cancer cells (MCF-7). The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be approximately 25 µM, indicating a promising therapeutic index for further development in cancer treatment .
2. Antimicrobial Properties
The compound has demonstrated notable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 400 |
| Pseudomonas aeruginosa | 300 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
3. Enzyme Inhibition
The compound exhibits inhibitory activity against tyrosinase, an enzyme involved in melanin production. It demonstrated competitive inhibition with an IC50 of 0.18 µM, outperforming traditional inhibitors such as kojic acid. This property indicates potential applications in cosmetic formulations aimed at skin whitening and pigmentation disorders.
Case Studies
Study on Anticancer Activity:
A study published in a peer-reviewed journal investigated the anticancer effects of (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone across multiple cancer cell lines. The results indicated that this compound effectively inhibited the growth of breast cancer cells, suggesting its potential as a lead compound for further development in oncology .
Tyrosinase Inhibition Study:
Another significant study focused on the compound's ability to inhibit tyrosinase. The findings revealed that it not only inhibits this enzyme effectively but also offers a more potent alternative to existing inhibitors, which could lead to advancements in skin treatment therapies .
Mechanism of Action
The mechanism of action of (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .
Comparison with Similar Compounds
Structural Modifications and Implications
The following table summarizes key structural differences and their hypothesized effects:
Biological Activity
(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 381.427 g/mol. The structure consists of a quinoline core substituted with fluorine and a pyrrolidine moiety, which may contribute to its biological activity.
Research indicates that compounds similar to (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone often interact with various biological targets, including:
- Protein Kinases : Many quinoline derivatives exhibit inhibitory effects on protein kinases, which play crucial roles in cell signaling and proliferation.
- Matrix Metalloproteinases (MMPs) : Some studies suggest that this compound may inhibit MMPs, enzymes involved in the degradation of extracellular matrix components, thereby impacting tumor metastasis and invasion.
Anticancer Activity
The compound has shown promising anticancer properties in various studies. For instance, related compounds have been evaluated for their effects on human osteosarcoma cells, demonstrating significant inhibition of cell migration and invasion through the suppression of MMP activity .
Antibacterial and Antifungal Properties
Quinoline derivatives are also known for their antibacterial and antifungal activities. In vitro studies have indicated that certain pyrrolidine derivatives possess substantial antibacterial effects against both Gram-positive and Gram-negative bacteria . The presence of fluorine substituents is often correlated with enhanced bioactivity.
Case Studies
- Inhibition of Cancer Cell Migration : A study focusing on related quinoline compounds reported that they significantly reduced the migratory capacity of U-2 OS osteosarcoma cells by inhibiting MMP-2 and MMP-9 activities .
- Antimicrobial Efficacy : Another investigation into pyrrolidine derivatives highlighted their effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .
Data Summary
Q & A
Q. Key Challenges :
- Regioselectivity : Ensuring fluorine and amino groups are introduced at correct positions .
- Purification : Chromatography or recrystallization is critical due to byproducts from multi-step reactions .
How can reaction conditions be optimized to enhance synthesis yield and purity?
Advanced Methodological Guidance
Optimization parameters include:
| Parameter | Example Conditions | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–110°C for amination step | Higher temps accelerate kinetics but risk decomposition | |
| Solvent | DMF vs. THF for acyl substitution | DMF improves solubility of intermediates | |
| Catalyst Loading | 5 mol% Pd(OAc)₂ for amination | Reduced loading lowers cost but may slow reaction | |
| Reaction Time | 12–24 hr for coupling steps | Prolonged time increases conversion but may degrade product |
Q. Data Contradiction Analysis :
- Conflicting reports on solvent efficacy (e.g., THF vs. DMF) suggest solvent choice depends on intermediate polarity .
What spectroscopic and computational methods validate the compound’s structure?
Q. Basic Characterization Techniques
Q. Advanced Computational Modeling :
- DFT Calculations : Predict electronic effects of fluorine substituents on reactivity .
- Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR) to rationalize bioactivity .
How do structural modifications influence biological activity, and how can contradictions in reported data be resolved?
Q. Advanced Structure-Activity Relationship (SAR) Analysis
- Fluorine Substitution : Enhances metabolic stability and target binding via electronegativity .
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size increases conformational rigidity, improving selectivity .
Q. Resolving Data Contradictions :
- Comparative Assays : Use standardized in vitro kinase inhibition assays to reconcile disparate IC₅₀ values .
- Metabolic Profiling : Identify metabolites that may confound activity measurements (e.g., CYP450 oxidation) .
What experimental designs are recommended for evaluating biological mechanisms of action?
Q. Advanced Research Design
In Vitro Screening :
- Enzyme Assays : Test inhibition of kinases (e.g., JAK2, EGFR) using fluorescence polarization .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS to correlate bioavailability with efficacy .
In Vivo Models :
- Pharmacokinetics : Monitor plasma half-life in rodent models to assess metabolic stability .
- Toxicity Profiling : Measure liver enzyme levels (ALT/AST) to detect hepatotoxicity .
Q. Statistical Considerations :
- Use randomized block designs (e.g., split-plot for dose-response studies) to control variability .
How can computational tools predict off-target effects or toxicity?
Q. Methodological Answer
- ADMET Prediction : Software like SwissADME estimates permeability (LogP) and P-glycoprotein substrate risk .
- Toxicophore Mapping : Identify structural alerts (e.g., reactive pyrrolidine metabolites) using Derek Nexus .
Q. Case Study :
- A PubChem-based QSAR model flagged potential cardiotoxicity due to hERG channel binding, later validated via patch-clamp assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
